(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocycles
The compound is related to research in the synthesis of novel heterocycles. For instance, Coppo and Fawzi (1998) explored the synthesis of various heterocycles including pyrano[3,2-c][2,1]benzothiazin-4-one derivatives, highlighting the chemical versatility and potential applications of related compounds in material science and pharmaceuticals (Coppo & Fawzi, 1998).
Oxidation Reactions for Synthesis
Johnson et al. (2010) conducted research on oxidation reactions for synthesizing xanthones and related products. These reactions, which might be relevant to the compound of interest, are essential in the development of new materials and pharmaceuticals (Johnson et al., 2010).
Synthesis of N,N-Disubstituted 4H-3,1-Benzothiazin-2-amines
The work by Kobayashi and Kanbe (2011) on synthesizing N,N-disubstituted 4H-3,1-benzothiazin-2-amines from aryl(2-isothiocyanatophenyl)methanones contributes to understanding the reactivity and applications of benzothiazin-based compounds in medicinal chemistry (Kobayashi & Kanbe, 2011).
Diels-Alder Reactions and Clathrate Formation
Research by Ben-Hhai et al. (1973) and Eto et al. (2011) explored the reactions of related compounds with dienes and their role in clathrate formation, respectively. These studies contribute to the understanding of complex chemical reactions and molecular interactions relevant to crystal engineering and pharmaceutical development (Ben-Hhai et al., 1973), (Eto et al., 2011).
Antimicrobial and Antioxidant Applications
The synthesis of derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for potential anti-tumor applications was explored by Hayakawa et al. (2004). Additionally, the antimicrobial and antioxidant activities of 3,4-dimethyl phenyl bicycle[2.2.1] heptane methanone derivatives were studied by Thirunarayanan (2015). These studies indicate the potential of similar compounds in developing new therapeutic agents (Hayakawa et al., 2004), (Thirunarayanan, 2015).
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-30-20-12-10-19(11-13-20)26-16-24(25(27)21-14-9-17(2)15-18(21)3)31(28,29)23-8-6-5-7-22(23)26/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLRVEPDEZWWQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.